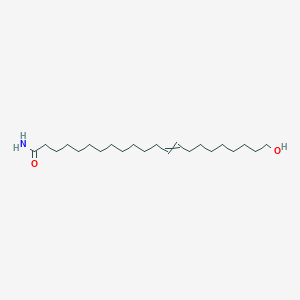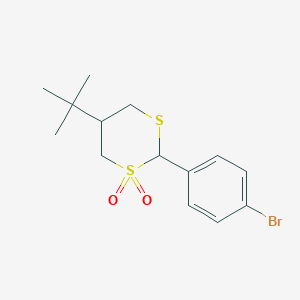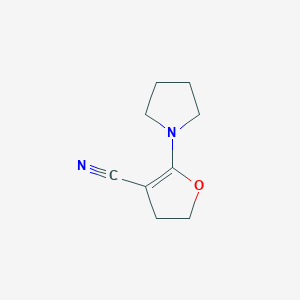
3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- is a heterocyclic organic compound that features a furan ring fused with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural characteristics.
作用機序
The mechanism of action of 3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique structural features of the compound, which allow it to fit into specific binding sites with high affinity.
類似化合物との比較
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 3-Furancarbonitrile, 4,5-dihydro-2,4-diphenyl-5-(2-thienyl)-
Comparison: Compared to similar compounds, 3-Furancarbonitrile, 4,5-dihydro-2-(1-pyrrolidinyl)- stands out due to its unique combination of a furan ring and a pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the pyrrolidine ring, in particular, enhances its potential for interaction with biological targets, setting it apart from other furan-based compounds.
特性
CAS番号 |
143819-45-8 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
5-pyrrolidin-1-yl-2,3-dihydrofuran-4-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c10-7-8-3-6-12-9(8)11-4-1-2-5-11/h1-6H2 |
InChIキー |
FCPIJIZZEAPIJD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(CCO2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
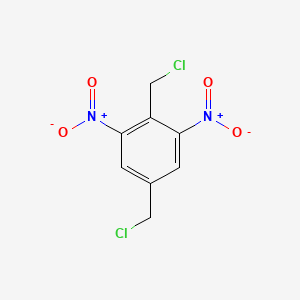

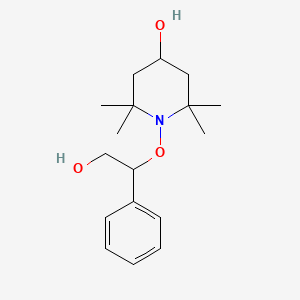

![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
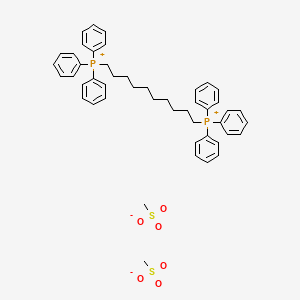
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)

